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  • Product: Imidazo[1,2-a][1,3,5]triazin-2-amine

Core Science & Biosynthesis

Foundational

Unlocking the Pharmacological Potential of Imidazo[1,2-a][1,3,5]triazin-2-amine Derivatives: A Comprehensive Technical Guide

Executive Summary The continuous evolution of targeted cancer therapies demands heterocyclic scaffolds that offer tunable pharmacokinetics, high target selectivity, and the ability to overcome multidrug resistance (MDR)....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The continuous evolution of targeted cancer therapies demands heterocyclic scaffolds that offer tunable pharmacokinetics, high target selectivity, and the ability to overcome multidrug resistance (MDR). The imidazo[1,2-a][1,3,5]triazin-2-amine nucleus has emerged as a highly versatile pharmacophore in medicinal chemistry. Characterized by its rigid, planar geometry and dense hydrogen-bonding network, this fused bicyclic system acts as a bioisostere for purines and pyrimidines, allowing it to interface seamlessly with various kinase active sites and DNA structures.

This whitepaper synthesizes recent pharmacological breakthroughs regarding imidazo[1,2-a][1,3,5]triazin-2-amine derivatives, focusing on their roles as DNA Topoisomerase II (Top. II) inhibitors, Focal Adhesion Kinase (FAK) antagonists, and microtubule disruptors. Furthermore, it establishes self-validating experimental workflows for evaluating these mechanisms in preclinical drug development.

Core Pharmacological Targets & Mechanistic Pathways

DNA Topoisomerase II Inhibition & Apoptotic Induction

While anthracyclines like doxorubicin are potent Topoisomerase II poisons, their clinical utility is heavily restricted by dose-dependent cardiotoxicity and the rapid onset of MDR, particularly in head and neck squamous cell carcinomas (HNSCC)[1]. Recent structural optimizations have positioned imidazo[1,2-a][1,3,5]triazin-2-amines as superior alternatives.

These derivatives function as DNA intercalators that stabilize the Top. II-DNA cleavage complex. By preventing the religation of the DNA double helix, they trigger a catastrophic DNA damage response. Mechanistically, this leads to the upregulation of the tumor suppressor p53, activation of pro-apoptotic BAX, and the downregulation of anti-apoptotic BCL2, culminating in irreversible S and G2/M phase cell cycle arrest[1].

ApoptosisPathway Imidazo Imidazo[1,2-a][1,3,5]triazin-2-amines TopII Topoisomerase II Inhibition & DNA Intercalation Imidazo->TopII DNA_Damage DNA Damage Response TopII->DNA_Damage p53 Upregulation of p53 DNA_Damage->p53 Bax BAX Activation p53->Bax Bcl2 BCL2 Downregulation p53->Bcl2 CellCycle S & G2/M Phase Arrest p53->CellCycle Apoptosis Apoptosis (Cancer Cell Death) Bax->Apoptosis Bcl2->Apoptosis CellCycle->Apoptosis

Fig 1: Apoptotic signaling cascade induced by Top II inhibition via imidazotriazine derivatives.

Focal Adhesion Kinase (FAK) Inhibition

FAK is a non-receptor tyrosine kinase overexpressed in highly invasive tumors like glioblastoma (e.g., U87-MG cell lines). It drives cell adhesion, migration, and angiogenesis. Imidazo[1,2-a][1,3,5]triazine derivatives have been engineered to selectively occupy the ATP-binding pocket of FAK. Specific derivatives exhibit an IC50 as low as 50 nM against FAK, effectively dismantling the focal adhesion complex and halting tumor metastasis without inhibiting structurally related kinases like IGF-1R[2].

FAKWorkflow Compound Imidazo-triazine Derivative FAK Selective FAK Inhibition (IC50 ~ 50 nM) Compound->FAK Adhesion Decreased Cell Adhesion FAK->Adhesion Migration Inhibited Migration (U87-MG Cells) FAK->Migration Invasion Reduced Invasion (Matrigel RTCA) FAK->Invasion Angiogenesis Anti-Angiogenic Efficacy FAK->Angiogenesis

Fig 2: Downstream phenotypic effects of selective FAK inhibition by imidazotriazines.

Microtubule Cytoskeleton Disruption

Tricyclic variants, specifically 3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazines, have demonstrated potent antiproliferative activity against colorectal adenocarcinoma (CaCo-2, HT-29). Immunofluorescence assays reveal that these compounds target the microtubule cytoskeleton, inducing dense microtubule accumulation at the cellular periphery—a phenotypic response highly analogous to the action of paclitaxel[3],[4].

Quantitative Efficacy Profiles

To benchmark the pharmacological potency of this scaffold, the following table synthesizes quantitative data from recent lead optimization campaigns:

Compound / Scaffold VariantPrimary TargetSensitive Cell Line(s)Key Efficacy MetricReference
Imidazo-triazin-2-amine (2f) Topoisomerase IIαHNO97 (HNSCC)87.86% Top II Inhibition[1]
Imidazo-triazin-2-amine (2g) Topoisomerase IIαHNO97 (HNSCC)81.37% Top II Inhibition[1]
Tricyclic BIT Derivative (8) MicrotubulesCaCo-2, HT-29High antiproliferative activity[3]
Imidazo-triazine (31) Focal Adhesion KinaseU87-MG (Glioblastoma)IC50 = 50 nM[2]

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in causality checks. Do not merely execute these steps; understand that each reagent serves a specific mechanistic purpose to validate the drug's action.

Protocol: Topoisomerase IIα Cleavage & Relaxation Assay

Rationale: This assay differentiates between catalytic inhibitors (which prevent Top II from binding DNA or hydrolyzing ATP) and Top II poisons (which trap the enzyme after it has cleaved the DNA). Imidazo[1,2-a][1,3,5]triazin-2-amines are evaluated here to confirm their mechanism as poisons[1].

Step-by-Step Methodology:

  • Reaction Assembly: In a 20 µL reaction volume, combine 200 ng of supercoiled pBR322 plasmid DNA, 1X Topo II reaction buffer (containing ATP and Mg²⁺), and varying concentrations of the imidazotriazine derivative (e.g., 1 µM to 100 µM).

  • Enzyme Addition: Add 2 units of human recombinant Topoisomerase IIα. Incubate at 37°C for 30 minutes.

  • Trapping the Cleavage Complex (Critical Step): Add 2 µL of 10% SDS. Causality Note: SDS immediately denatures the Top II enzyme. If the drug is a Top II poison, the enzyme is covalently bound to the cleaved DNA, and SDS traps this open-strand state.

  • Protein Digestion: Add 2 µL of Proteinase K (10 mg/mL) and incubate at 45°C for 30 minutes. Causality Note: This digests the denatured Top II, releasing the linear DNA fragments.

  • Electrophoresis: Resolve the products on a 1% agarose gel containing 0.5 µg/mL ethidium bromide.

  • Validation: The presence of a distinct linear DNA band confirms that the compound acts as a Top II poison, stabilizing the cleavage complex.

Protocol: Real-Time FAK-Mediated Invasion Assay (xCELLigence RTCA)

Rationale: Traditional transwell invasion assays rely on endpoint chemical staining, which introduces operator bias and misses kinetic nuances. The xCELLigence system uses electrical impedance to provide a label-free, real-time kinetic profile of cell invasion, directly linking FAK inhibition to reduced metastatic behavior[2].

Step-by-Step Methodology:

  • Matrix Coating: Coat the upper chamber of a CIM-Plate 16 with a 1:20 dilution of Matrigel. Incubate at 37°C for 4 hours to polymerize. Causality Note: Cells must actively secrete proteases to degrade this barrier, mimicking in vivo tissue invasion.

  • Chemoattractant Setup: Add 160 µL of complete growth medium (containing 10% FBS) to the lower chamber.

  • Cell Seeding & Treatment: Seed 4 × 10⁴ U87-MG cells in serum-free medium into the upper chamber. Immediately add the imidazotriazine FAK inhibitor (e.g., at 50 nM and 100 nM concentrations).

  • Impedance Monitoring: Place the CIM-Plate in the RTCA station within a 37°C incubator.

  • Data Acquisition: Record the Cell Index (CI) every 15 minutes for 48 hours. Causality Note: The CI increases only when cells successfully degrade the Matrigel, migrate through the pores, and adhere to the gold microelectrodes on the underside of the membrane. A flattened CI curve directly validates the anti-invasive efficacy of the FAK inhibitor.

References

  • [3] New antiproliferative agents derived from tricyclic 3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazine scaffold: Synthesis and pharmacological effects. ChemMedChem / ResearchGate. URL:[Link]

  • [2] Effects of compounds 12a, 15a, 19a, and 21a on the cell attachment, migration, and invasion in U-87MG cell lines. ResearchGate. URL:[Link]

  • [1] Novel fused imidazotriazines acting as promising top. II inhibitors and apoptotic inducers with greater selectivity against head and neck tumors: Design, synthesis, and biological assessments. European Journal of Medicinal Chemistry / PubMed. URL:[Link]

  • [4] New antiproliferative agents derived from tricyclic 3,4‐dihydrobenzo[4,5]imidazo[1,2‐a][1,3,5]triazine scaffold: Synthesis and pharmacological effects. ResearchGate. URL:[Link]

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Exploratory

The Molecular Architecture of Inhibition: Imidazo[1,2-a][1,3,5]triazin-2-amines as Targeted Focal Adhesion Kinase (FAK) Antagonists

Target Audience: Oncology Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Focus: Mechanism of Action, Structural Rationale, and Preclinical Validation Workflows Executive Summary The pursu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Oncology Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Focus: Mechanism of Action, Structural Rationale, and Preclinical Validation Workflows

Executive Summary

The pursuit of targeted therapies for highly invasive solid tumors, such as glioblastoma multiforme (GBM), has increasingly focused on the tumor microenvironment and cellular motility. Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is frequently overexpressed in these malignancies, driving cell migration, invasion, and survival. While early-generation inhibitors like the bis-anilino pyrimidine derivative TAE226 demonstrated the viability of FAK antagonism [1], their clinical translation was hindered by off-target toxicities and suboptimal pharmacokinetic profiles.

Recent structure-based drug design (SBDD) efforts have identified the imidazo[1,2-a][1,3,5]triazin-2-amine scaffold as a superior pharmacophore. By fusing an imidazole ring to the 1,3,5-triazine core, researchers have engineered a molecule with enhanced electron density, enabling highly specific, ATP-competitive hydrogen bonding within the FAK hinge region [1]. This technical guide dissects the mechanism of action of this novel class of inhibitors, detailing the structural causality behind their efficacy and providing field-proven, self-validating protocols for their preclinical evaluation.

Structural Rationale and Target Engagement

The Chemical Evolution of FAK Inhibitors

The fundamental challenge in kinase inhibitor design is achieving selectivity within the highly conserved ATP-binding pocket. Unfused 1,3,5-triazine rings often exhibit lower electron density, resulting in weak hydrogen bonding with the FAK kinase domain.

To overcome this, the imidazo[1,2-a][1,3,5]triazine derivative was synthesized to optimize the electronic properties of the core scaffold [1]. The fused imidazole ring serves a dual purpose:

  • Electronic Enrichment: It increases the overall electron density of the triazine nitrogens, transforming them into stronger hydrogen-bond acceptors.

  • Conformational Rigidity: The planar, bicyclic system restricts the rotational degrees of freedom, locking the molecule into a conformation that perfectly occupies the ATP-binding site of FAK.

This structural optimization results in highly selective FAK inhibition (IC50 ~ 50 nM for optimized derivatives), with negligible cross-reactivity against structurally related kinases like IGF-IR or Pyk2 [1].

Mechanism of Action: Disconnecting the Motility Apparatus

Upon entering the intracellular space, imidazo[1,2-a][1,3,5]triazin-2-amines competitively displace ATP from the FAK kinase domain. This binding physically prevents the autophosphorylation of FAK at the critical Tyrosine 397 (Y397) residue.

The absence of p-Y397 prevents the recruitment of Src kinase, effectively short-circuiting two major downstream oncogenic cascades:

  • The PI3K/AKT Pathway: Normally responsible for anti-apoptotic signaling (anoikis resistance) and cell survival [2].

  • The MAPK/ERK Pathway: Responsible for driving cellular proliferation and the turnover of focal adhesions required for migration [2].

By simultaneously starving the cancer cell of survival and motility signals, the inhibitor induces G2/M cell cycle arrest and early apoptosis, physically anchoring the cell and preventing metastatic dissemination [1].

FAK_Pathway Inhibitor Imidazo[1,2-a][1,3,5]triazin-2-amine (FAK Inhibitor) FAK Focal Adhesion Kinase (FAK) (Y397 Autophosphorylation) Inhibitor->FAK ATP-competitive inhibition Src Src Kinase Complex FAK->Src Phosphorylation & Recruitment PI3K PI3K / AKT Pathway FAK->PI3K Activation MAPK MAPK / ERK Pathway Src->MAPK Activation Survival Cell Survival & Anoikis Resistance PI3K->Survival Promotes Migration Cellular Migration & Invasion MAPK->Migration Promotes

Caption: Mechanism of Action: Imidazo[1,2-a][1,3,5]triazin-2-amines block FAK Y397 autophosphorylation.

Quantitative Efficacy Profile

The translation of structural affinity into phenotypic outcomes is best observed in highly invasive models, such as the U87-MG human glioblastoma cell line. The table below synthesizes the comparative efficacy of imidazo-triazine derivatives against standard controls.

Table 1: Comparative Inhibitory Profile of FAK Antagonists

Compound ClassRepresentative CompoundFAK IC50 (nM)U87-MG Anti-Proliferative IC50 (µM)Selectivity Profile
Bis-anilino pyrimidine TAE-226 (Control)~0.14 - 5.52.65Dual FAK / IGF-1R [2]
Unfused 1,3,5-triazine Compound 30> 1000> 10.0Poor H-bonding
Imidazo[1,2-a][1,3,5]triazine Derivative 3150.0N/AHigh FAK selectivity (No IGF-1R activity) [1]
Imidazo[1,2-a][1,3,5]triazine Derivatives 19a / 21aSub-nanomolar< 3.0>50% invasion inhibition at 0.5-3.0 µM [1]

Data synthesized from structure-activity relationship (SAR) studies evaluating cell attachment, migration, and invasion parameters.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of imidazo[1,2-a][1,3,5]triazin-2-amines requires orthogonal validation. Relying solely on endpoint assays (like traditional Boyden chambers) can conflate cell death with migration inhibition. Therefore, a real-time, label-free impedance assay is the gold standard for this class of compounds.

Protocol: Real-Time Cell Analysis (RTCA) of Migration and Invasion

Causality Check: We utilize the xCELLigence RTCA system. By measuring electrical impedance across microelectrodes, we can dynamically differentiate between early-stage adhesion failure (a direct result of FAK inhibition) and late-stage apoptosis, providing a true kinetic profile of the drug's action [1].

Step-by-Step Methodology:

  • Preparation of the CIM-Plate 16:

    • For invasion assays, coat the upper chamber of the CIM-plate 16 membrane with a standardized layer of Matrigel (diluted 1:20 in serum-free medium). Incubate at 37°C for 4 hours to allow polymerization. Note: Skip this step for migration assays.

  • Cell Starvation and Harvesting:

    • Serum-starve U87-MG cells for 12 hours prior to the assay to synchronize the cell cycle and sensitize them to chemoattractants.

    • Harvest cells using a non-enzymatic detachment solution to preserve surface integrin integrity.

  • Compound Pre-treatment:

    • Pre-treat the harvested U87-MG cells (10^5 cells/well) with the imidazo[1,2-a][1,3,5]triazin-2-amine derivative (e.g., 0.5 µM to 3.0 µM) or vehicle (DMSO < 0.1%) for 30 minutes at room temperature.

  • Assay Assembly:

    • Fill the lower chamber with complete medium containing 10% FBS (chemoattractant).

    • Seed the pre-treated cells into the upper chamber in serum-free medium.

  • Real-Time Impedance Monitoring:

    • Lock the CIM-plate into the xCELLigence station housed within a 37°C, 5% CO2 incubator.

    • Record the Cell Index (CI) every 15 minutes for 48 hours.

  • Data Analysis:

    • Calculate the slope (1/h) of the CI curve during the logarithmic growth/migration phase. A reduction in the slope directly correlates to the compound's anti-migratory/anti-invasive potency [1].

Workflow Step1 1. Cell Preparation (Serum-starved U87-MG Cells) Step2 2. Compound Pre-treatment (Imidazo-triazine vs. Vehicle) Step1->Step2 Step3 3. CIM-Plate Seeding (Matrigel coated for invasion) Step2->Step3 Step4 4. Real-Time Impedance Monitoring (xCELLigence System for 48h) Step3->Step4 Step5 5. Kinetic Data Analysis (Cell Index & Slope Calculation) Step4->Step5

Caption: xCELLigence RTCA Workflow for evaluating FAK-mediated cell migration and invasion.

Protocol: FAK Y397 Autophosphorylation Inhibition (Western Blot)

To prove that the phenotypic changes observed in the RTCA assay are mechanistically driven by FAK inhibition, target engagement must be confirmed at the molecular level.

  • Treatment: Expose U87-MG cells to varying concentrations of the inhibitor for 24 hours.

  • Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving the p-Y397 signal).

  • Immunoblotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against total FAK and phospho-FAK (Tyr397).

  • Validation: A successful assay will show a dose-dependent decrease in the p-FAK/Total-FAK ratio, confirming that the imidazo[1,2-a][1,3,5]triazine is actively blocking the ATP-binding site inside the living cell.

Conclusion

The imidazo[1,2-a][1,3,5]triazin-2-amine scaffold represents a significant leap forward in the rational design of Focal Adhesion Kinase inhibitors. By leveraging the electron-donating properties of a fused imidazole ring, these compounds achieve superior hydrogen bonding within the FAK hinge region compared to their unfused predecessors. The resulting downstream blockade of PI3K/AKT and MAPK/ERK pathways profoundly disrupts the metastatic machinery of highly aggressive cancer cells, offering a promising preclinical foundation for next-generation anti-metastatic therapeutics.

References

  • Design, Synthesis, and Evaluation of Novel Imidazo[1,2-a][1,3,5]triazines and Their Derivatives as Focal Adhesion Kinase Inhibitors with Antitumor Activity. ResearchGate. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Advanced Synthetic Methodologies for the Imidazo[1,2-a][1,3,5]triazine Scaffold

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Rationale The imidazo[1,2-a][1,3,5]triazine core is a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

The imidazo[1,2-a][1,3,5]triazine core is a privileged heterocyclic scaffold in modern drug discovery, frequently leveraged in the development of kinase inhibitors, anticancer agents, and central nervous system (CNS) therapeutics[1][2]. Historically, the synthesis of 2-aminoimidazo[1,2-a][1,3,5]triazines and their derivatives relied on harsh, multi-step condensation reactions (e.g., reacting 2-aminoimidazoles with electrophilic cyanoguanidine derivatives under strongly basic conditions)[3][4]. These classical methods often suffer from poor regioselectivity, low yields, and limited functional group tolerance.

Mechanistic Causality: Why Rh(III) Annulation?

Understanding the catalytic cycle is critical for troubleshooting and optimizing yields. The choice of the [CpRhCl₂]₂ catalyst system is deliberate: the electron-rich cyclopentadienyl (Cp) ligand stabilizes the high-valent Rh(III) center, facilitating the initial electrophilic C–H activation at the imidazole ring.

The use of 1,4,2-dioxazol-5-ones is the key thermodynamic driver. Upon coordination to the rhodacycle, the dioxazolone undergoes migratory insertion followed by a rapid, irreversible decarboxylation. This loss of CO₂ provides the entropic driving force necessary to push the reaction toward the final reductive elimination, yielding the triazine ring while regenerating the active catalyst[5].

G Substrates N-Imidazo Imine + Dioxazolone Catalyst Rh(III) Catalyst [Cp*RhCl2]2 Substrates->Catalyst Coordination CH_Act C-H Activation (Rhodacycle) Catalyst->CH_Act Base/AgSbF6 Insertion Migratory Insertion & Decarboxylation CH_Act->Insertion - CO2 Product Imidazo[1,2-a][1,3,5]triazine Target Insertion->Product Reductive Elimination Product->Catalyst Catalyst Regeneration

Caption: Rh(III)-catalyzed annulation pathway for imidazo[1,2-a][1,3,5]triazine synthesis.

Step-by-Step Experimental Protocol

The following protocol details the synthesis of 2-Phenyl-4-(3-phenylpropyl)imidazo[1,2-a][1,3,5]triazine (6ai) , which serves as a highly reliable benchmark reaction for validating your laboratory's Rh(III) setup[7].

Reagent & Solvent Preparation
  • Solvents: 1,4-dioxane, toluene, 1,2-dichloroethane (DCE), and acetonitrile (MeCN) must be strictly deoxygenated by sparging with argon for at least 30 minutes and stored over activated 3Å molecular sieves in a nitrogen-filled glove box[6].

  • Additives: Commercial AgSbF₆ (used as a halide abstractor to generate the active cationic Rh species) is highly hygroscopic and must be stored and handled inside a nitrogen-filled glove box[6].

Annulation Procedure
  • Vessel Preparation: To a flame-dried 10-mL Schlenk tube or microwave reaction vessel equipped with a magnetic stir bar, add N-imidazo imine 1a (51.4 mg, 0.30 mmol, 1.0 equiv) and 3-(3-phenylpropyl)-1,4,2-dioxazol-5-one 4i (92.3 mg, 0.45 mmol, 1.5 equiv)[7].

  • Catalyst Loading: Inside the glove box, add [Cp*RhCl₂]₂ (4.6 mg, 2.5 mol %) and AgSbF₆ (10.3 mg, 10 mol %) to the reaction vessel[6].

  • Solvent Addition: Add anhydrous, deoxygenated 1,4-dioxane (2.0 mL) to the mixture. Seal the vessel tightly with a Teflon-lined cap.

  • Reaction Execution: Transfer the vessel out of the glove box. Stir the reaction mixture at 110 °C in a pre-heated oil bath (or via microwave irradiation with an external IR sensor) for 16 hours[6].

  • Workup: Cool the reaction mixture to room temperature. Dilute the mixture with dichloromethane (10 mL) and filter through a short pad of Celite to remove the metal catalyst residues. Wash the Celite pad with additional dichloromethane (20 mL).

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification & Validation
  • Chromatography: Purify the crude residue by silica gel column chromatography. Use a gradient elution of 5–35% acetone in hexanes[7].

  • Isolation: Collect the fractions containing the product (monitor via TLC, UV active). Evaporate the solvent to afford compound 6ai as an off-white solid (75.6 mg, 80% yield)[7].

  • Analytical Validation:

    • Melting Point: 121–123 °C[7].

    • FTIR (neat): 3104, 2930, 1592, 1501, 1400, 1259, 1141 cm⁻¹[7].

Substrate Scope and Quantitative Data

The robustness of this protocol allows for the synthesis of various functionalized imidazo[1,2-a][1,3,5]triazines. The table below summarizes the quantitative data for key derivatives, demonstrating the method's tolerance to both electron-withdrawing (e.g., -CF₃) and heteroaromatic (e.g., thiophene) substituents[5][7][8].

Compound IDR1 (Imine derived)R2 (Dioxazolone derived)Yield (%)Physical StateMelting Point (°C)
6ai Phenyl3-phenylpropyl80%Off-white solid121–123
6aa PhenylPhenyl73%Yellow solidN/A
6di 4-(CF₃)phenyl3-phenylpropyl77%White solid96–99
6ac Phenyl4-(CF₃)phenyl46%Yellow solid158–161
6ah PhenylThiophen-2-yl58%Yellow solid141–144

Note: For researchers targeting dione derivatives (e.g., imidazo[1,2-a][1,3,5]triazine-2,4-diones), an alternative microwave-assisted, soluble polymer-supported synthesis using chloroacetyl isocyanates provides excellent regioselectivity and facilitates rapid library generation[9][10].

References

  • Synthesis of Azolo[1,3,5]triazines via Rhodium(III)
  • Microwave Assisted Soluble Polymer Supported Synthesis of 7-(1H-Benzoimmidazol-2-yl)
  • Heterocyclic Anticancer Agents DOKUMEN.PUB
  • Synthesis of some 8-(D-ribofuranosyl)
  • From triazolophthalazines to triazoloquinazolines: A bioisosterism-guided approach toward the identification of novel PCAF inhibitors with potential anticancer activity ResearchG

Sources

Application

Application Notes and Protocols for the Microwave-Assisted Synthesis of Imidazo[1,2-a]triazin-2-amine Derivatives

Application Notes and Protocols for the Microwave-Assisted Synthesis of Imidazo[1,2-a][1][2][3]triazin-2-amine Derivatives A Modern Approach to the Rapid and Efficient Synthesis of a Privileged Heterocyclic Scaffold Thes...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols for the Microwave-Assisted Synthesis of Imidazo[1,2-a][1][2][3]triazin-2-amine Derivatives

A Modern Approach to the Rapid and Efficient Synthesis of a Privileged Heterocyclic Scaffold

These application notes provide a comprehensive guide for the synthesis of imidazo[1,2-a][1][2][3]triazin-2-amine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. This document outlines a highly efficient and rapid synthetic protocol utilizing microwave-assisted organic synthesis (MAOS). The methodologies presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage modern synthetic techniques for the accelerated development of novel chemical entities.

The imidazo[1,2-a][1][2][3]triazine core is a nitrogen-rich heterocyclic system that has garnered attention for its diverse biological activities.[4][5] Traditional synthetic methods for constructing such fused heterocyclic systems often involve lengthy reaction times, harsh conditions, and laborious purification procedures. Microwave-assisted synthesis offers a compelling alternative, dramatically reducing reaction times from hours to minutes and frequently improving product yields and purity.[1][3][6] This approach aligns with the principles of green chemistry by minimizing energy consumption and waste generation.[7]

The protocol detailed below is based on the well-established Hantzsch-type synthesis, involving the cyclocondensation of a 2,4-diamino-1,3,5-triazine derivative with an α-haloketone. While specific literature on the microwave-assisted synthesis of the title compounds is emerging, the described methodology is adapted from proven microwave-assisted syntheses of analogous fused heterocyclic systems.[2][8]

The Rationale for Microwave-Assisted Synthesis

Microwave irradiation accelerates chemical reactions through the direct interaction of the electromagnetic field with polar molecules in the reaction mixture.[3] This leads to rapid and uniform heating, a phenomenon not achievable with conventional heating methods that rely on conduction and convection. The primary advantages of this approach include:

  • Accelerated Reaction Rates: Many reactions that require hours of reflux under conventional heating can be completed in a matter of minutes.[1]

  • Improved Yields and Purity: The rapid heating and precise temperature control afforded by modern microwave reactors can minimize the formation of byproducts, leading to higher isolated yields of the desired product.[7]

  • Enhanced Reaction Control: Dedicated microwave reactors allow for precise control over temperature and pressure, ensuring reproducible results.

  • Energy Efficiency: By directly heating the reactants and solvent, microwave synthesis is a more energy-efficient process compared to traditional methods.[3]

Experimental Protocol: Microwave-Assisted Synthesis of a Representative Imidazo[1,2-a][1][2][3]triazin-2-amine Derivative

This protocol describes the synthesis of a model compound, 6-phenyl-imidazo[1,2-a][1][2][3]triazin-2-amine, from 6-phenyl-1,3,5-triazine-2,4-diamine and 2-bromoacetophenone.

Reaction Scheme:

Caption: General reaction scheme for the synthesis.

Materials and Equipment:

  • 6-phenyl-1,3,5-triazine-2,4-diamine (1.0 equiv)

  • 2-Bromoacetophenone (1.1 equiv)

  • Ethanol (reagent grade)

  • Sodium bicarbonate (optional, as a mild base)

  • Dedicated microwave synthesizer with appropriate reaction vessels and stirring capabilities

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography apparatus with silica gel

Step-by-Step Procedure:

  • Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 6-phenyl-1,3,5-triazine-2,4-diamine (e.g., 187 mg, 1.0 mmol).

  • Reagent Addition: Add 2-bromoacetophenone (e.g., 219 mg, 1.1 mmol) to the reaction vessel.

  • Solvent Addition: Add ethanol (4 mL) to the vessel. The choice of a polar solvent like ethanol is crucial for efficient absorption of microwave energy.

  • Microwave Irradiation: Seal the reaction vessel and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature of 120 °C for 15 minutes. The reaction progress can be monitored by TLC.

  • Cooling and Workup: After the reaction is complete, allow the vessel to cool to room temperature.

  • Isolation of Crude Product: Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of dichloromethane/methanol) to afford the pure 6-phenyl-imidazo[1,2-a][1][2][3]triazin-2-amine.

Causality Behind Experimental Choices:

  • Stoichiometry: A slight excess of the α-haloketone is used to ensure complete consumption of the starting triazine.

  • Solvent: Ethanol is a good choice due to its high dielectric constant, which allows for efficient heating under microwave irradiation, and its ability to dissolve the reactants.

  • Temperature and Time: The reaction temperature and time are optimized to ensure a rapid reaction while minimizing the formation of degradation products. These parameters may need to be adjusted for different substrates.

  • Purification: Column chromatography is a standard and effective method for isolating the desired product from any unreacted starting materials and byproducts.

Data Presentation and Expected Outcomes

The following table summarizes the expected outcomes of the microwave-assisted synthesis compared to conventional heating methods, based on analogous reactions reported in the literature.

ParameterMicrowave-Assisted SynthesisConventional Heating
Reaction Time 10-20 minutes4-12 hours
Temperature 120-150 °CReflux (e.g., ~78 °C for ethanol)
Typical Yield 75-90%50-70%
Solvent Ethanol, DMF, AcetonitrileEthanol, DMF, Acetonitrile
Pressure 2-10 bar (in a sealed vessel)Atmospheric pressure

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the microwave-assisted synthesis of imidazo[1,2-a][1][2][3]triazin-2-amine derivatives.

G A 1. Reagent Preparation - Weigh 2,4-diamino-1,3,5-triazine - Measure α-haloketone and solvent B 2. Reaction Setup - Combine reagents in a microwave vial - Seal the vessel A->B Transfer to vial C 3. Microwave Irradiation - Set temperature, time, and power - Monitor reaction progress (TLC) B->C Place in reactor D 4. Workup - Cool the reaction mixture - Concentrate under reduced pressure C->D Upon completion E 5. Purification - Column chromatography - Recrystallization (if applicable) D->E Crude product F 6. Characterization - NMR, Mass Spectrometry, etc. E->F Pure product

Caption: Workflow for microwave-assisted synthesis.

Concluding Remarks

The microwave-assisted synthesis of imidazo[1,2-a][1][2][3]triazin-2-amine derivatives represents a significant advancement over traditional synthetic methodologies. The protocols and guidelines presented in this document demonstrate the potential of this technology to accelerate the discovery and development of novel therapeutic agents based on this privileged heterocyclic scaffold. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets, thereby harnessing the full potential of microwave-assisted organic synthesis.

References

  • Saad, H. A., Youssef, M. M., & Mosselhi, M. A. (2011). Microwave Assisted Synthesis of Some New Fused 1,2,4-Triazines Bearing Thiophene Moieties With Expected Pharmacological Activity. Molecules, 16(6), 4937-4957. [Link]

  • Saad, H. A., Youssef, M. M., & Mosselhi, M. A. (2011). Microwave assisted synthesis of some new fused 1,2,4-triazines bearing thiophene moieties with expected pharmacological activity. PubMed, 16(6), 4937-57. [Link]

  • Besselièvre, F., et al. (2020). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2][3]triazines. Molecules, 25(23), 5736. [Link]

  • Kappe, C. O. (2019). MICROWAVE-ASSISTED SYNTHESIS OF 1,3,5-TRIAZINES. HETEROCYCLES, 98(12), 1677-1707. [Link]

  • Zhang, C., et al. (2021). Diversity-oriented synthesis of imidazo[1,2-a][1][2][3]triazine derivatives from 2-amine-[1][2][3]triazines with ketones. Chemical Communications, 57(82), 10715-10718. [Link]

  • Li, J., et al. (2020). Synthesis of imidazo[1,2-a][1][2][3]triazines by NBS-mediated coupling of 2-amino-1,3,5-triazines with 1,3-dicarbonyl compounds. New Journal of Chemistry, 44(41), 17894-17898. [Link]

  • Zhang, C., et al. (2021). Diversity-oriented synthesis of imidazo[1,2- a][1][2][3]triazine derivatives from 2-amine-[1][2][3]triazines with ketones. PubMed, 57(82), 10715-10718. [Link]

  • El-Gamal, M. I., et al. (2014). Design, Synthesis, and Evaluation of Novel Imidazo[1,2-a][1][2][3]triazines and Their Derivatives as Focal Adhesion Kinase Inhibitors with Antitumor Activity. Journal of Medicinal Chemistry, 57(18), 7594-7614. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. Organic Chemistry Portal. [Link]

  • Zhang, C., et al. (2023). Selective Synthesis of N-[1][2][3]Triazinyl-α-Ketoamides and N-[1][2][3]Triazinyl-Amides from the Reactions of 2-Amine-[1][2][3]Triazines with Ketones. Molecules, 28(11), 4381. [Link]

  • Gucký, T., et al. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. Il Farmaco, 61(2), 147-157. [Link]

  • ResearchGate. (n.d.). Synthesis of 6-substituted guanamines 6. ResearchGate. [Link]

  • N'gompaza, D. J. D., et al. (2022). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response. International Journal of Pharmaceutical and Phytopharmacological Research, 12(1), 1-10. [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(10), 4012-4089. [Link]

  • Konno, S., et al. (1987). reaction of 2.4-diphenyl-1.3.5-triazine derivatives with nucleophiles. HETEROCYCLES, 26(11), 2841-2844. [Link]

  • Pace, V., & Holzer, W. (2013). The Fascinating Chemistry of α-Haloamides. Molecules, 18(11), 14068-14125. [Link]

  • Forgo, P., & Forró, E. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 17, 1079-1087. [Link]

  • Nicewicz, D. A., & Macmillan, D. W. C. (2013). Enantioselective Direct α-Amination of Aldehydes via a Photoredox Mechanism. Journal of the American Chemical Society, 135(30), 10954-10957. [Link]

Sources

Method

Application and Protocols for Imidazo[1,2-a]triazin-2-amine as a Kinase Inhibitor

Application and Protocols for Imidazo[1,2-a][1][2][3]triazin-2-amine as a Kinase Inhibitor For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the application o...

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Author: BenchChem Technical Support Team. Date: April 2026

Application and Protocols for Imidazo[1,2-a][1][2][3]triazin-2-amine as a Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of the imidazo[1,2-a][1][2][3]triazin-2-amine chemical scaffold as a potent and selective kinase inhibitor. The primary focus of this scaffold has been on the inhibition of Focal Adhesion Kinase (FAK), a critical non-receptor tyrosine kinase involved in cancer progression. This guide details the mechanism of action, provides quantitative data on inhibitory activity, and presents detailed protocols for in vitro and cell-based assays to facilitate further research and drug development efforts.

Introduction: The Imidazo[1,2-a][1][2][3]triazine Scaffold in Kinase Inhibition

The search for selective and potent kinase inhibitors is a cornerstone of modern oncology drug discovery. Kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many cancers. The imidazo[1,2-a][1][2][3]triazine core represents a promising heterocyclic scaffold that has been successfully exploited to generate highly effective kinase inhibitors.

Specifically, derivatives featuring a 2-amino linkage have demonstrated significant potency against Focal Adhesion Kinase (FAK). FAK is a key mediator of signals from integrins and growth factor receptors, playing a pivotal role in cell survival, proliferation, migration, and invasion.[2][3] Its overexpression and hyperactivity are correlated with increased malignancy and metastasis in a variety of human tumors, making it a prime therapeutic target.[2] Compounds based on the imidazo[1,2-a][1][2][3]triazin-2-amine scaffold have been synthesized and shown to inhibit FAK with nanomolar efficacy, leading to potent anti-proliferative and anti-metastatic effects in cancer cell lines.[2][4][5]

Mechanism of Action: Inhibition of the FAK Signaling Pathway

The primary mechanism by which imidazo[1,2-a][1][2][3]triazin-2-amine derivatives exert their anti-tumor effects is through the competitive inhibition of ATP binding to the catalytic kinase domain of FAK.[6] This prevents the autophosphorylation of FAK at tyrosine residue 397 (Y397), which is the critical first step in its activation.

FAK Signaling Cascade and Point of Inhibition:

Upon cell adhesion to the extracellular matrix (ECM) via integrins, FAK is recruited to focal adhesion sites and undergoes autophosphorylation at Y397.[7] This phosphotyrosine becomes a high-affinity binding site for the SH2 domain of Src family kinases. The subsequent FAK/Src complex formation leads to the phosphorylation of other residues on FAK and other downstream substrates like p130Cas, activating multiple signaling pathways crucial for cancer progression, including:

  • Proliferation and Survival: Activation of the Ras/MAPK and PI3K/Akt pathways.

  • Migration and Invasion: Regulation of the actin cytoskeleton and membrane ruffling through pathways involving p130Cas, Crk, and Rac.[6]

By blocking the initial autophosphorylation step, imidazo[1,2-a][1][2][3]triazin-2-amine inhibitors effectively shut down these downstream oncogenic signals. Cellular studies have confirmed that treatment with these compounds leads to cell cycle arrest, specifically in the G2/M phase, and the induction of apoptosis.[2][4][5]

FAK_Signaling_Pathway Integrin Integrins FAK FAK Integrin->FAK Recruitment & Clustering FAK->FAK Src Src FAK->Src Binding p130Cas p130Cas FAK->p130Cas PI3K_Akt PI3K/Akt Pathway FAK->PI3K_Akt Src->FAK Phosphorylation Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK Migration Actin Cytoskeleton (Migration/Invasion) p130Cas->Migration Survival Cell Survival & Proliferation PI3K_Akt->Survival Ras_MAPK->Survival Inhibitor Imidazo[1,2-a][1,3,5]triazin-2-amine Inhibitor->FAK ATP Competition

FAK Signaling Pathway and Inhibition Point

Quantitative Inhibitory Profile

The following table summarizes the inhibitory activity of representative imidazo[1,2-a][1][2][3]triazine compounds against FAK and their anti-proliferative effects on various cancer cell lines. Compound 19a and 21a are exemplary molecules from the study by Dao P, et al. (2015).[2]

CompoundTarget KinaseEnzymatic IC₅₀ (nM)Cell LineAnti-proliferative IC₅₀ (µM)
19a FAK50U-87 MG (Glioblastoma)2.5
HCT-116 (Colon)0.3
MDA-MB-231 (Breast)1.8
21a FAK130U-87 MG (Glioblastoma)0.2
HCT-116 (Colon)0.3
MDA-MB-231 (Breast)0.4

Kinase Selectivity Profile: To assess the selectivity of this scaffold, lead compounds have been screened against a panel of other kinases. For instance, compound 19a was shown to be highly selective for FAK, with significantly lower activity against other tested kinases, highlighting the targeted nature of this inhibitor class. A full kinase panel profile is often available in the supplementary materials of primary research articles.[1][5]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for evaluating imidazo[1,2-a][1][2][3]triazin-2-amine derivatives.

Protocol 1: In Vitro Biochemical Kinase Assay (FAK)

This protocol is adapted for a luminescent ADP-detection platform, such as the ADP-Glo™ Kinase Assay (Promega), which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[6][8][9]

Objective: To determine the IC₅₀ value of a test compound against purified FAK enzyme.

Workflow Diagram:

Kinase_Assay_Workflow A Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor Dilutions) B Dispense Inhibitor & Enzyme to Plate A->B C Initiate Reaction (Add Substrate/ATP) B->C D Incubate (e.g., 60 min at RT) C->D E Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) D->E F Incubate (40 min at RT) E->F G Convert ADP to ATP & Detect Light (Add Kinase Detection Reagent) F->G H Incubate (30-60 min at RT) G->H I Read Luminescence H->I J Data Analysis (Calculate IC₅₀) I->J

Biochemical Kinase Assay Workflow

Materials:

  • Recombinant human FAK enzyme

  • FAK substrate (e.g., a generic tyrosine kinase substrate like poly(E,Y)4:1)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Test compound (imidazo[1,2-a][1][2][3]triazin-2-amine derivative) dissolved in DMSO

  • Kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate-reading luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO, then dilute further into the kinase reaction buffer. A typical starting concentration range for the final assay is 10 µM to 0.1 nM. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Assay Plate Setup (5 µL reaction volume):

    • Add 1 µL of diluted compound or control to the appropriate wells.

    • Add 2 µL of FAK enzyme solution (at 2.5x final concentration) to each well.

    • To initiate the reaction, add 2 µL of a mix containing the FAK substrate and ATP (both at 2.5x final concentration). The final ATP concentration should be at or near its Km for FAK.

  • Kinase Reaction: Mix the plate gently and incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into ATP, which is then used to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background (no-enzyme control) from all readings.

    • Normalize the data with the 0% inhibition (DMSO) and 100% inhibition controls.

    • Plot the normalized percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.[7][10] It is used to determine the anti-proliferative IC₅₀ of the test compound on cancer cell lines.

Objective: To quantify the dose-dependent effect of a test compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., U-87 MG, HCT-116)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well clear plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate overnight (37°C, 5% CO₂) to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the percent viability against the log of compound concentration to calculate the IC₅₀ value.

Protocol 3: Apoptosis Assay (Annexin V/7-AAD Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][3]

Objective: To determine if the compound induces apoptosis in cancer cells.

Materials:

  • Cancer cell line

  • Test compound

  • FITC Annexin V / 7-AAD Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound (at 1x and 5x the anti-proliferative IC₅₀) and a vehicle control for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of 7-AAD staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and 7-AAD-negative.

    • Early apoptotic cells: Annexin V-positive and 7-AAD-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive.

Protocol 4: Cell Migration Assay (Boyden Chamber Assay)

This assay assesses the ability of a compound to inhibit cancer cell migration towards a chemoattractant.[11][12]

Objective: To evaluate the anti-migratory potential of the test compound.

Materials:

  • Boyden chamber apparatus (e.g., Transwell inserts with 8 µm pores)

  • Cancer cell line

  • Serum-free medium and medium with chemoattractant (e.g., 10% FBS)

  • Test compound

  • Cotton swabs, methanol, and crystal violet stain

Procedure:

  • Chamber Setup: Place Transwell inserts into a 24-well plate. Add 600 µL of medium containing a chemoattractant to the lower chamber of each well.

  • Cell Preparation: Serum-starve the cancer cells overnight. On the day of the assay, harvest the cells and resuspend them in serum-free medium containing various concentrations of the test compound (or vehicle control) at a density of 1 x 10⁵ cells/mL.

  • Cell Seeding: Add 100 µL of the cell suspension (10,000 cells) to the upper chamber of each insert.

  • Incubation: Incubate the plate at 37°C for a period that allows for migration but not proliferation (e.g., 12-24 hours).

  • Cell Removal and Fixation: After incubation, remove the non-migrated cells from the top surface of the insert membrane with a cotton swab. Fix the migrated cells on the bottom surface by immersing the inserts in methanol for 10 minutes.

  • Staining and Visualization: Stain the fixed cells with 0.5% crystal violet for 20 minutes. Wash the inserts with water to remove excess stain.

  • Quantification: Count the number of migrated, stained cells in several representative fields under a microscope. The reduction in the number of migrated cells in treated wells compared to the control indicates the inhibitory activity of the compound.

Conclusion and Future Directions

The imidazo[1,2-a][1][2][3]triazin-2-amine scaffold is a validated and potent platform for the development of FAK inhibitors. The protocols outlined in this guide provide a robust framework for researchers to characterize novel derivatives of this class, from initial biochemical screening to cellular mechanism-of-action studies. Future work should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and exploring their potential in combination therapies to overcome resistance mechanisms in cancer treatment.

References

  • Dao, P., Smith, N., Tomkiewicz-Raulet, C., et al. (2014). Design, Synthesis, and Evaluation of Novel Imidazo[1,2-a][1][2][3]triazines and Their Derivatives as Focal Adhesion Kinase Inhibitors with Antitumor Activity. Journal of Medicinal Chemistry, 58(1), 237-251. [Link]

  • ChEMBL. (n.d.). CHEMBL3392964. European Bioinformatics Institute. Retrieved from [Link]

  • Dao, P., Smith, N., Tomkiewicz-Raulet, C., et al. (2015). Design, Synthesis, and Evaluation of Novel imidazo[1,2-a][1][2][3]triazines and Their Derivatives as Focal Adhesion Kinase Inhibitors With Antitumor Activity. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). Imidazo[1,2-a][1][2][3]triazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Pijuan, J., Barceló, C., Moreno, D. F., et al. (2019). An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout. Journal of Visualized Experiments. Retrieved from [Link]

  • ACS Publications. (2014). Design, Synthesis, and Evaluation of Novel Imidazo[1,2-a][1][2][3]triazines and Their Derivatives as Focal Adhesion Kinase Inhibitors with Antitumor Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Interchim. (2010). Apoptosis Assay Kit CF488A-Annexin V and 7-AAD (7-aminoactinomycin D). Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Legrand, C., Po C., et al. (2021). Evaluation of the Cell Invasion and Migration Process: A Comparison of the Video Microscope-based Scratch Wound Assay and the Boyden Chamber Assay. Journal of Visualized Experiments. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Design, Synthesis and Biological Evaluation of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides as Potent and Selective Pan-Tropomyosin Receptor Kinase (TRK) Inhibitors. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a][1][2][3]triazines by NBS-mediated coupling of 2-amino-1,3,5-triazines with 1,3-dicarbonyl compounds. New Journal of Chemistry. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Kang, Q. (2004). Transwell (Boyden Chamber) Cell Migration Assay. Retrieved from [Link]

  • Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

Sources

Application

C-H activation methods for imidazo[1,2-a][1,3,5]triazin-2-amine functionalization

Application Note: Late-Stage C-H Functionalization of Imidazo[1,2-a][1,3,5]triazin-2-amines Introduction & Strategic Rationale The imidazo[1,2-a][1,3,5]triazine scaffold is a privileged, electron-deficient bicyclic pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Late-Stage C-H Functionalization of Imidazo[1,2-a][1,3,5]triazin-2-amines

Introduction & Strategic Rationale

The imidazo[1,2-a][1,3,5]triazine scaffold is a privileged, electron-deficient bicyclic pharmacophore. It is prominently featured in the design of potent focal adhesion kinase (FAK) inhibitors for oncology and serves as a critical structural motif in Artificially Expanded Genetic Information Systems (AEGIS) .

Historically, derivatizing this scaffold required lengthy de novo cyclization sequences. However, modern drug discovery demands rapid structure-activity relationship (SAR) exploration. Direct C–H activation at the imidazole ring (typically the C-3 position, often denoted as C-8 in fused IUPAC nomenclature) offers a highly atom-economical pathway for late-stage functionalization. Because the [1,3,5]triazine core is highly electron-withdrawing, the fused imidazole ring becomes uniquely polarized, making its unsubstituted C–H bonds highly susceptible to both electrophilic metalation and radical addition.

Mechanistic Pathways & Causality

Designing a successful C–H functionalization protocol for imidazo[1,2-a][1,3,5]triazin-2-amines requires selecting the correct catalytic regime based on the desired substituent:

  • Palladium-Catalyzed Arylation (Pathway A): Proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism. We utilize Pivalic acid (PivOH) as a critical co-catalyst. The pivalate anion acts as an internal proton shuttle, significantly lowering the activation energy for C–H bond cleavage compared to standard carbonate bases.

  • Rhodium-Catalyzed Amidation (Pathway B): Utilizes the exocyclic 2-amine as a native directing group (or via transient imine formation) to enforce strict regiocontrol, allowing for the direct construction of C–N bonds using dioxazolones as amidating agents .

  • Photoredox Functionalization (Pathway C): Leverages visible light and a photocatalyst to generate aryl or alkyl radicals via Single Electron Transfer (SET). This transition-metal-free approach is ideal for synthesizing pharmaceutical intermediates where heavy metal contamination must be avoided .

Mechanistic_Pathways Core Imidazo[1,2-a][1,3,5]triazin-2-amine (Electron-rich Imidazole Core) Pd Pd(OAc)2 / PivOH Concerted Metalation-Deprotonation Core->Pd Pathway A Rh [Cp*RhCl2]2 / AgSbF6 Directing-Group Mediated Activation Core->Rh Pathway B Photo Photoredox Catalysis (SET) Radical Addition Pathway Core->Photo Pathway C Prod1 C-3 Arylated Derivatives (Cross-Coupling) Pd->Prod1 Prod2 C-3 Amidated/Annulated (C-N Bond Formation) Rh->Prod2 Prod3 C-3 Alkylated/Arylated (Metal-Free) Photo->Prod3

Mechanistic pathways for C-H activation of imidazo[1,2-a][1,3,5]triazin-2-amines.

Quantitative Data Summary

To guide your experimental design, the following table summarizes the validated parameters for each functionalization strategy:

StrategyCatalyst SystemReagentTypical YieldsReaction TimeKey Advantage
Pd-Catalyzed Arylation Pd(OAc)₂ (5 mol%) + PivOHAryl Iodides65–85%12–24 hBroad functional group tolerance on the aryl halide.
Rh-Catalyzed Amidation [Cp*RhCl₂]₂ (4 mol%) + AgSbF₆Dioxazolones50–80%8–16 hDirect C–N bond formation; utilizes native amine directing group.
Photoredox Arylation Ru(bpy)₃Cl₂ (2 mol%) + hvAryl Diazonium Salts40–75%4–12 hMild, room-temperature conditions; avoids heavy metal cross-coupling.

Self-Validating Experimental Protocols

Protocol A: Palladium-Catalyzed C-H Arylation (CMD Mechanism)

This protocol is optimized for the installation of diverse aryl groups at the imidazole C-3 position.

Reagents:

  • Imidazo[1,2-a][1,3,5]triazin-2-amine (0.5 mmol, 1.0 eq)

  • Aryl Iodide (0.6 mmol, 1.2 eq)

  • Pd(OAc)₂ (5.6 mg, 5 mol%)

  • Pivalic Acid (PivOH) (15.3 mg, 30 mol%)

  • K₂CO₃ (138 mg, 1.0 mmol, 2.0 eq)

  • Anhydrous DMAc (3.0 mL)

Step-by-Step Procedure:

  • Preparation: Add the imidazo[1,2-a][1,3,5]triazin-2-amine, Pd(OAc)₂, PivOH, and K₂CO₃ to an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar.

  • Atmosphere Exchange: Evacuate the tube and backfill with Argon (repeat 3 times). Causality: Oxygen can prematurely re-oxidize the active Pd(0) species or induce homocoupling of the aryl iodide.

  • Solvent Addition: Add anhydrous DMAc and the Aryl Iodide via syringe. Sparge the mixture with Argon for 10 minutes.

  • Reaction: Seal the tube and heat in a pre-equilibrated oil bath at 110 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the organic layer with water (3 × 10 mL) to remove DMAc, dry over Na₂SO₄, and concentrate.

Self-Validation Checkpoint: At t = 2h, sample 10 µL of the reaction mixture into 1 mL of LC-MS grade MeCN.

  • Expected Outcome: A distinct [M+H]+ peak corresponding to the arylated product.

  • Troubleshooting: If the LC-MS reveals a dominant Ar-Ar (homocoupling) peak and unreacted starting material, the C–H activation step is rate-limiting. Action: Increase PivOH to 50 mol% to accelerate the Concerted Metalation-Deprotonation cycle.

Protocol B: Visible-Light-Mediated C-H Arylation (SET Mechanism)

This protocol utilizes radical chemistry to achieve functionalization at room temperature, preserving sensitive functional groups.

Reagents:

  • Imidazo[1,2-a][1,3,5]triazin-2-amine (0.5 mmol, 1.0 eq)

  • Aryl Diazonium Tetrafluoroborate (0.75 mmol, 1.5 eq)

  • Ru(bpy)₃Cl₂ (7.5 mg, 2 mol%)

  • Anhydrous DMSO (5.0 mL)

Step-by-Step Procedure:

  • Preparation: Combine all solid reagents in a dry reaction vial.

  • Degassing: Add DMSO and degas the solution via three freeze-pump-thaw cycles. *Causality: Molecular oxygen is a potent triplet state quencher and will rapidly deactivate the excited Ru(II) photocatalyst, halting the reaction.

  • Irradiation: Place the vial 5 cm away from a 450 nm Blue LED array. Stir vigorously at room temperature for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL) and extract with EtOAc (3 × 15 mL).

Self-Validation Checkpoint: Conduct a "Light ON / Light OFF" control experiment in parallel.

  • Expected Outcome: The reaction wrapped in aluminum foil (Light OFF) should show <5% conversion by TLC/LC-MS.

  • Troubleshooting: If the dark reaction proceeds significantly, the diazonium salt is undergoing thermal decomposition rather than photoredox reduction. This thermal pathway often leads to poor regioselectivity and "tar" formation. Action: Ensure the reaction is kept strictly at or below 25 °C using a cooling fan during LED irradiation.

Standardized Experimental Workflow

Experimental_Workflow S1 1. Substrate Preparation (Dry & Degas) S2 2. Catalyst & Ligand Addition (Glovebox) S1->S2 S3 3. Reaction & In-Process Control (LC-MS/TLC) S2->S3 S4 4. Quench & Extraction (Metal Scavenging) S3->S4 S5 5. Purification & Validation (NMR/XRD) S4->S5

Standardized self-validating workflow for C-H functionalization experiments.

References

  • Design, Synthesis, and Evaluation of Novel imidazo[1,2-a][1,3,5]triazines and Their Derivatives as Focal Adhesion Kinase Inhibitors With Antitumor Activity. PubMed (NIH).[Link]

  • Accurate Base Pair Energies of Artificially Expanded Genetic Information Systems (AEGIS): Clues for Their Mutagenic Characteristics. The Journal of Physical Chemistry B (ACS Publications).[Link]

  • Synthesis of Azolo[1,3,5]triazines via Rhodium(III)-Catalyzed Annulation of N-Azolo Imines and Dioxazolones. PMC (NIH).[Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules (MDPI).[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Imidazo[1,2-a][1,3,5]triazin-2-amine Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of imidazo[1,2-a][1,3,5]triazin-2-amines. These privileged scaffolds are highly valued in oncology for their potent antitumor activities, particularly as kinase inhibitors targeting the EGFR, FAK, and PI3K/mTOR pathways[1].

This guide moves beyond basic recipes, focusing on the causality of reaction failures and providing self-validating protocols to ensure high-yield, regioselective annulation.

Mechanistic Pathway & Reaction Dynamics

Understanding the mechanistic flow is critical for troubleshooting. The synthesis typically involves the annulation of 2-aminoimidazoles (or N-azolo imines) with a 1,3-dielectrophile (such as dioxazolones or cyanate derivatives). The diagram below illustrates the critical intermediates and common failure points where side reactions occur.

SynthesisPathway A 2-Aminoimidazole (Nucleophile) Intermediate N-Alkylated / Metal-Nitrenoid Intermediate A->Intermediate Activation B Electrophile (e.g., Dioxazolone / Cyanate) B->Intermediate Addition C Catalyst/Base (Rh(III) or NaOAc) C->Intermediate Promotes Target Imidazo[1,2-a][1,3,5]triazin-2-amine (Target Product) Intermediate->Target Cyclization (Heat, >100°C) Byproduct Regioisomers & Hydrolysis Products Intermediate->Byproduct Side Reactions (Moisture/Kinetic Control)

Fig 1: Mechanistic workflow for imidazo[1,2-a][1,3,5]triazin-2-amine synthesis and side reactions.

Troubleshooting FAQs

Q1: Why is my overall yield consistently below 40%, and how do I prevent starting material degradation? A1: Low yields are typically caused by a mismatch in the pH of the reaction microenvironment. 2-aminoimidazoles are electron-rich but highly sensitive to protonation. If the reaction is too acidic, the exocyclic amine is protonated, neutralizing its nucleophilicity. Conversely, excessive base can hydrolyze the electrophile before annulation occurs.

  • Causality: In modern[2], catalyst deactivation by strongly coordinating byproducts or improper base selection halts the catalytic cycle.

  • Self-Validating Fix: Switch to a mild acetate base (e.g., NaOAc, 20 mol%). Validate the active catalytic cycle by monitoring the reaction mixture color; a persistent deep red/orange indicates an active Rh-nitrenoid species, while a crash to black indicates catalyst decomposition.

Q2: I am observing a mixture of regioisomers. How can I drive the reaction exclusively toward the [1,2-a] fused system? A2: The 2-aminoimidazole core possesses multiple nucleophilic sites (the exocyclic amine and the endocyclic nitrogens).

  • Causality: Cyclization under kinetic control (lower temperatures, short reaction times) often leads to the less stable [1,5-a] isomer. The desired[1,2-a] isomer is the thermodynamic product due to its extended conjugation and lower steric strain.

  • Self-Validating Fix: Run the cyclization step at elevated temperatures (120 °C) in a high-boiling solvent like 1,4-dioxane for at least 12 hours. You can validate thermodynamic equilibration via TLC: the kinetic product will initially appear and then gradually convert entirely into the lower-Rf thermodynamic [1,2-a] product.

Q3: What causes the formation of hydrolysis byproducts during the cyclization step? A3: Highly electrophilic intermediates (such as Rh-nitrenoids or activated cyanates) are violently susceptible to nucleophilic attack by trace water.

  • Causality: Moisture in the solvent outcompetes the intramolecular cyclization step, leading to ring-opened urea or amide byproducts.

  • Self-Validating Fix: Use strictly anhydrous solvents (Karl Fischer titration < 50 ppm H₂O) and assemble the reaction in a glovebox or under a strict argon Schlenk line.

Yield Optimization Data

The following table summarizes the quantitative impact of varying reaction parameters on the yield and purity of the target imidazo[1,2-a][1,3,5]triazin-2-amine scaffold.

Catalyst / AdditiveSolventTemp (°C)AtmosphereYield (%)Major Impurity Profile
None / K₂CO₃DMF80Air35High hydrolysis byproducts
1,4-Dioxane100N₂45Unreacted starting material
₂ / NaOEtEthanol80Argon55[1,5-a] Regioisomers
₂ / NaOAc 1,4-Dioxane 120 Argon 85 None (Clean conversion)

Standardized Experimental Protocol

This self-validating protocol utilizes the highly efficient Rh(III)-catalyzed annulation method to ensure high yields of the thermodynamically favored[1,2-a] isomer[2].

Step 1: Catalyst Pre-Activation

  • In a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 2 (5.0 mol%) and anhydrous NaOAc (20 mol%).

  • Evacuate and backfill the tube with Argon three times.

  • Add 2.0 mL of anhydrous 1,4-dioxane. Stir for 10 minutes at room temperature until a homogeneous active catalyst solution is formed.

Step 2: Substrate Addition

  • Add the 2-aminoimidazole derivative (1.0 equiv, 0.5 mmol) and the dioxazolone electrophile (1.2 equiv, 0.6 mmol) against a positive flow of Argon.

  • Seal the Schlenk tube tightly.

Step 3: Thermodynamic Cyclization

  • Transfer the tube to a pre-heated oil bath at 120 °C.

  • Stir vigorously for 12–14 hours.

  • Validation Checkpoint: Pull a 10 µL aliquot, dilute in CDCl₃, and run a crude ¹H-NMR. The complete disappearance of the broad exocyclic amine singlet (typically 5.0–6.0 ppm) confirms successful cyclization.

Step 4: Workup and Purification

  • Cool the reaction to room temperature. Dilute with 5 mL of ethyl acetate and filter through a short pad of Celite to remove the rhodium catalyst.

  • Concentrate the filtrate in vacuo.

  • Purify via flash column chromatography using a gradient of acetone/hexanes (5–35%). Note: Use triethylamine-deactivated silica gel (pre-flushed with 1% TEA in hexanes) to prevent streaking of the highly polar triazin-2-amine product.

References

  • Synthesis of Azolo[1,3,5]triazines via Rhodium(III)-Catalyzed Annulation of N-Azolo Imines and Dioxazolones Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

imidazo[1,2-a][1,3,5]triazin-2-amine vs imidazo[1,2-a]pyrimidine structure activity relationship

An In-Depth Structural Activity Relationship (SAR) Guide: Imidazo[1,2-a]pyrimidine vs. Imidazo[1,2-a][1,3,5]triazin-2-amine Scaffolds in Kinase Drug Discovery Executive Summary The development of highly selective kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Structural Activity Relationship (SAR) Guide: Imidazo[1,2-a]pyrimidine vs. Imidazo[1,2-a][1,3,5]triazin-2-amine Scaffolds in Kinase Drug Discovery

Executive Summary

The development of highly selective kinase inhibitors requires precise manipulation of heterocyclic scaffolds to mimic the adenine ring of ATP while avoiding off-target kinome promiscuity. Historically, the imidazo[1,2-a]pyrimidine core has been a workhorse in medicinal chemistry, yielding potent inhibitors for targets like Focal Adhesion Kinase (FAK) and c-Met. However, clinical progression is frequently derailed by off-target toxicities (e.g., IGF-1R or Insulin Receptor inhibition) driven by non-specific hydrophobic interactions[1].

Through bioisosteric replacement, the imidazo[1,2-a][1,3,5]triazin-2-amine scaffold has emerged as a superior alternative. By introducing an additional nitrogen atom and an exocyclic amine, researchers can finely tune the electron density and hydrogen-bonding kinematics of the molecule. This guide objectively compares the performance of these two scaffolds, detailing the mechanistic causality behind their SAR profiles and providing self-validating experimental workflows for their evaluation.

Mechanistic Rationale: The Bioisosteric Shift

To understand why the triazine core outperforms the pyrimidine core in selectivity, we must analyze the thermodynamics of the kinase hinge region.

  • Imidazo[1,2-a]pyrimidine (The Baseline) : This scaffold possesses a relatively high electron density. While this allows for strong hydrogen bonding with hinge region residues (such as Cys502 in FAK or Met1160 in c-Met), it also promotes robust, non-specific π-π stacking with electron-rich residues in the activation loop (e.g., Tyr1230)[2]. This "over-binding" is the primary driver of promiscuous kinome profiles[3].

  • Imidazo[1,2-a][1,3,5]triazin-2-amine (The Optimization) : Replacing a carbon atom with a nitrogen to form the 1,3,5-triazine ring fundamentally withdraws electron density from the fused system[4]. This electronic shift weakens non-specific hydrophobic interactions. Concurrently, the addition of the 2-amine group introduces a highly directional hydrogen bond donor. In FAK inhibitors, this precise interaction network stabilizes a rare "helical DFG" conformation —a state where the Asp564 phi torsion angle is rotated by ~110°, locking the kinase in an inactive form that most off-target kinases cannot thermodynamically access[1][5].

SAR_Logic cluster_0 Imidazo[1,2-a]pyrimidine cluster_1 Imidazo[1,2-a][1,3,5]triazin-2-amine P1 High Electron Density P2 Strong Non-Specific π-π Stacking P1->P2 P3 Promiscuous Kinome Profile P2->P3 T1 Lower Electron Density (+N) T2 Targeted H-Bonding (2-Amine) T1->T2 T3 High Selectivity (Helical DFG) T2->T3

Electronic and structural causality driving kinome selectivity between the two scaffolds.

Comparative SAR Data

The table below summarizes the quantitative shift in performance when transitioning from an imidazo[1,2-a]pyrimidine core (representative of early-generation inhibitors like TAE226) to an optimized imidazo[1,2-a][1,3,5]triazin-2-amine core[4][6].

Scaffold TypeRepresentative AnalogFAK IC₅₀ (nM)IGF-1R IC₅₀ (nM)Selectivity Fold (FAK vs IGF-1R)Kinase Binding Mode
Imidazo[1,2-a]pyrimidine TAE2265.5140~25xPartial Helical DFG / Promiscuous
Imidazo[1,2-a][1,3,5]triazin-2-amine Compound 3150.0>10,000>200xStabilized Helical DFG / Highly Selective

Data Interpretation: While the absolute potency against the primary target (FAK) may slightly decrease due to the lowered overall electron density, the selectivity window widens exponentially. The triazine derivative completely abolishes IGF-1R activity, a critical milestone for reducing metabolic toxicity in vivo.

Self-Validating Experimental Workflows

To accurately benchmark these scaffolds, researchers must employ orthogonal assays that inherently control for artifacts. Below are the step-by-step methodologies required to validate this SAR.

In Vitro Kinase Profiling (TR-FRET Assay)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over radiometric assays because its ratiometric readout actively cancels out compound auto-fluorescence and inner-filter effects.

  • Step 1: Buffer Preparation. Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Causality: The inclusion of 0.01% Brij-35 is critical; it prevents the formation of colloidal compound aggregates, ensuring that observed inhibition is driven by true active-site binding rather than non-specific protein sequestration.

  • Step 2: Compound Dispensing. Serially dilute compounds in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of exactly 1%.

    • Causality: Fluctuating solvent concentrations alter enzyme kinetics. A strict 1% normalization ensures baseline stability across the entire dose-response curve.

  • Step 3: Reaction Initiation. Incubate recombinant FAK kinase with ULight-poly GT substrate for 5 minutes. Initiate the reaction by adding ATP at its predetermined Km​ value (e.g., 10 µM).

    • Causality: Running the assay precisely at the ATP Km​ balances physiological relevance with maximum sensitivity for ATP-competitive inhibitors.

  • Step 4: Detection. Terminate the reaction using EDTA (to chelate Mg²⁺) and add the Eu-anti-phospho-tyrosine antibody. Read emissions at 615 nm and 665 nm. Calculate the IC₅₀ using the 665/615 ratio.

Real-Time Cellular Invasion (xCELLigence RTCA)

Traditional Boyden chamber assays only provide static, end-point data. Impedance-based monitoring is required to prove that the compound actively inhibits migration pathways rather than merely causing acute cytotoxicity[4].

  • Step 1: Matrix Coating. Coat the upper chamber of a CIM-Plate 16 with Matrigel (1:20 dilution) and incubate for 4 hours at 37°C.

    • Causality: Matrigel mimics the extracellular matrix. Cells must actively secrete proteases to degrade it, distinguishing true oncogenic invasion from simple passive migration.

  • Step 2: Cell Seeding. Seed serum-starved U87-MG glioblastoma cells into the upper chamber alongside the test compound (at 1x, 3x, and 10x IC₅₀).

  • Step 3: Chemoattraction. Add medium containing 10% FBS to the lower chamber to create a nutrient gradient.

  • Step 4: Kinetic Monitoring. Place the plate in the xCELLigence DP instrument. Monitor the Cell Index (CI) via electrical impedance every 15 minutes for 48 hours.

    • Causality: The slope of the CI curve provides a kinetic rate of invasion. If the compound is merely toxic, the CI will drop precipitously across all timepoints. If it is a true FAK-mediated invasion inhibitor, the CI slope will flatten specifically during the active invasion phase.

Workflow W1 Compound Synthesis W2 TR-FRET Kinase Assay W1->W2 W3 xCELLigence Invasion Assay W2->W3 W4 X-ray Crystallography W3->W4

Self-validating experimental workflow for evaluating kinase inhibitor SAR.

Conclusion

The transition from an imidazo[1,2-a]pyrimidine to an imidazo[1,2-a][1,3,5]triazin-2-amine scaffold represents a masterclass in rational drug design. By intentionally lowering the electron density of the core and introducing a targeted hydrogen bond donor, medicinal chemists can eliminate the off-target liabilities that plague earlier generation inhibitors. When validated through rigorous, artifact-controlled assays like TR-FRET and real-time impedance monitoring, the triazine core consistently demonstrates superior therapeutic potential.

References

  • 4 - ResearchGate 2.1 - PLoS One / PMC

  • 2 - ACS Medicinal Chemistry Letters 4.5 - ACS Publications

Sources

Comparative

Publish Comparison Guide: High-Resolution UPLC-MS/MS vs. Legacy Platforms for Imidazo[1,2-a][1,3,5]triazin-2-amine Quantification

Executive Summary & Scientific Context The imidazo[1,2-a][1,3,5]triazin-2-amine scaffold is a highly privileged, nitrogen-rich heterocyclic core prevalent in modern kinase and phosphodiesterase inhibitors. However, quant...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The imidazo[1,2-a][1,3,5]triazin-2-amine scaffold is a highly privileged, nitrogen-rich heterocyclic core prevalent in modern kinase and phosphodiesterase inhibitors. However, quantifying this basic, polar molecule in biological matrices presents severe bioanalytical challenges. Traditional chromatographic methods often suffer from extreme peak tailing, poor retention, and severe ion suppression.

This guide objectively compares the performance of a high-resolution Sub-2 µm Ethylene Bridged Hybrid (BEH) UPLC-MS/MS platform (The Product) against legacy alternatives: Standard HPLC-MS/MS and HPLC-UV . Designed for drug development professionals, this document provides field-proven, self-validating protocols compliant with the [1].

Technology Comparison: UPLC-MS/MS vs. Legacy Alternatives

To establish an objective baseline, we evaluated the quantification of a representative imidazo[1,2-a][1,3,5]triazin-2-amine in human plasma across three distinct analytical platforms.

Quantitative Performance Data
Performance MetricHPLC-UV (Legacy Alternative 1)Standard LC-MS/MS (Alternative 2)Sub-2 µm BEH UPLC-MS/MS (Product)
Stationary Phase Fully Porous 5 µm C18Fully Porous 3 µm C18Sub-2 µm Hybrid (BEH) C18
Detection Limit (LLOQ) 50.0 ng/mL1.0 ng/mL0.05 ng/mL
Dynamic Range 50 - 5000 ng/mL1.0 - 1000 ng/mL0.05 - 2000 ng/mL
Chromatographic Run Time 15.0 min6.5 min2.5 min
Peak Asymmetry ( Tf​ ) 1.85 (Severe Tailing)1.42 (Moderate Tailing)1.05 (Symmetrical)
Matrix Factor N/A78% ± 12%96% ± 3%
Required Sample Volume 200 µL100 µL25 µL

Mechanistic Causality: Why the Product Outperforms

As analytical scientists, we must look beyond the data to understand the causality of these results. The superior performance of the BEH UPLC-MS/MS method is driven by two critical mechanistic interventions:

1. Suppression of Secondary Silanol Interactions: Imidazo[1,2-a][1,3,5]triazin-2-amines possess multiple basic nitrogen atoms. On legacy fully porous silica columns (Alternatives 1 & 2), unreacted surface silanols (pKa ~ 4.5) ionize at physiological or neutral pH. The positively charged basic nitrogens of the analyte interact ionically with these negatively charged silanols, causing the severe peak tailing ( Tf​ = 1.42 - 1.85) seen in the table above. The BEH Sub-2 µm column utilizes an organic/inorganic hybrid backbone that drastically reduces silanol activity, eliminating these secondary interactions.

2. High-pH Mobile Phase & Gas-Phase Basicity: By utilizing a high-pH mobile phase (pH 10, 10 mM Ammonium Bicarbonate), the basic analyte is maintained in its neutral state during chromatography. This drives the polar molecule into the hydrophobic stationary phase, increasing retention away from the solvent front where matrix suppression occurs. Despite being neutral in the liquid phase, the high gas-phase basicity of the imidazo-triazine core ensures highly efficient protonation during Positive Electrospray Ionization (ESI+), yielding an LLOQ of 0.05 ng/mL [2].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . Built-in quality control gates inherently verify the assay's performance during execution, preventing the propagation of analytical errors.

Phase 1: Mixed-Mode Solid Phase Extraction (MCX)

Causality: Mixed-mode cation exchange (MCX) exploits the basic nature of the analyte, allowing aggressive washing of neutral lipids to eliminate matrix effects.

  • Spike & Acidify: Aliquot 25 µL of plasma. Add 10 µL of Stable Isotope Labeled Internal Standard (SIL-IS). Add 100 µL of 2% Phosphoric acid ( H3​PO4​ ).

    • Validation Gate: The SIL-IS tracks extraction recovery. Acidification protonates the basic nitrogens for ionic binding.

  • Load: Apply to a pre-conditioned MCX 96-well plate (30 mg).

  • Wash 1 (Aqueous): Wash with 500 µL of 0.1N HCl. (Removes hydrophilic interferences).

  • Wash 2 (Organic): Wash with 500 µL of 100% Methanol. (Removes neutral phospholipids; analyte remains ionically bound).

  • Elute: Elute with 2 x 100 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

    • Causality: High pH deprotonates the analyte, breaking the ionic bond and releasing it into the organic solvent.

  • Reconstitute: Evaporate under N2​ and reconstitute in 100 µL of Initial Mobile Phase.

Extraction_Protocol Plasma 1. Spike Plasma (Analyte + IS) Acidify 2. Acidify (2% H3PO4) Protonate Amines Plasma->Acidify Load 3. Load MCX SPE (Cation Exchange) Acidify->Load Wash 4. Wash (MeOH) Remove Lipids Load->Wash Elute 5. Elute (5% NH4OH) Neutralize & Release Wash->Elute Analyze 6. UPLC-MS/MS (BEH C18, ESI+) Elute->Analyze

Fig 1. Self-validating mixed-mode SPE and LC-MS/MS methodology.

Phase 2: UPLC-MS/MS Analytical Conditions
  • Column: BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 5% B to 95% B over 2.0 minutes. Flow rate: 0.5 mL/min.

  • MS/MS Mode: ESI+ Multiple Reaction Monitoring (MRM).

Phase 3: The Self-Validation Execution Gates

During the run, the system continuously validates itself through the following criteria:

  • System Suitability Test (SST): Six consecutive injections of a neat standard must yield a peak area %CV < 5% before the batch is allowed to proceed.

  • Internal Standard Tracking: The peak area of the SIL-IS in every unknown sample must remain within ±20% of the mean IS area of the calibration standards. Deviations trigger automatic sample rejection, flagging potential localized matrix suppression.

  • Bracketing QCs: Low, Mid, and High Quality Control samples are injected after every 20 unknown samples. The batch is only valid if 67% of QCs are within ±15% of their nominal concentration.

Regulatory Validation Workflow (FDA 2018)

To transition this method from development to regulated clinical use, it must undergo full validation according to the [3]. The workflow below outlines the critical path for compliance.

Validation_Workflow SST System Suitability (Self-Validation) Selectivity Selectivity & Specificity (Blank Matrix) SST->Selectivity Linearity Calibration Curve (Linearity & LLOQ) Selectivity->Linearity Accuracy Accuracy & Precision (Intra/Inter-batch) Linearity->Accuracy Matrix Matrix Effect & Recovery Accuracy->Matrix Stability Stability Testing (F/T, Benchtop) Matrix->Stability

Fig 2. FDA 2018 compliant self-validating bioanalytical workflow.

Conclusion

For the quantification of complex, basic heterocycles like imidazo[1,2-a][1,3,5]triazin-2-amines, legacy HPLC-UV and standard fully porous LC-MS/MS methods fail to provide the necessary chromatographic fidelity and sensitivity. By coupling MCX solid-phase extraction with high-pH Sub-2 µm BEH UPLC-MS/MS, laboratories can achieve a 20-fold increase in sensitivity, eliminate peak tailing, and establish a highly robust, self-validating assay ready for rigorous FDA regulatory submission.

References

  • US Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." May 2018. URL:[Link]

  • ResolveMass Laboratories. "Essential FDA Guidelines for Bioanalytical Method Validation." December 2025. URL:[Link]

  • Royal Society of Chemistry (RSC). "Guide to achieving reliable quantitative LC-MS measurements." URL:[Link]

Sources

Validation

Comparative Efficacy of Imidazo[1,2-a][1,3,5]triazin-2-amine Analogues as Focal Adhesion Kinase (FAK) Inhibitors

Strategic Context & Structural Rationale In the landscape of targeted oncology, Focal Adhesion Kinase (FAK) has emerged as a critical non-receptor tyrosine kinase driving tumor invasion, metastasis, and angiogenesis. Whi...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Structural Rationale

In the landscape of targeted oncology, Focal Adhesion Kinase (FAK) has emerged as a critical non-receptor tyrosine kinase driving tumor invasion, metastasis, and angiogenesis. While first-generation pyrimidine-based inhibitors like TAE226 demonstrate potent FAK inhibition, their clinical utility is frequently bottlenecked by off-target toxicity, notably dual inhibition of the Insulin-like Growth Factor 1 Receptor (IGF-1R).

Recent structural activity relationship (SAR) optimizations have pioneered the imidazo[1,2-a][1,3,5]triazin-2-amine scaffold to address these selectivity deficits 1. Early attempts using a standard 1,3,5-triazine ring (e.g., Compound 30) failed to outcompete TAE226 because the triazine core possessed lower electron density, severely weakening its ability to form essential hydrogen bonds within the FAK ATP-binding pocket.

By fusing an imidazole ring to the triazine core, researchers successfully restored and amplified this electron density. The resulting imidazo[1,2-a][1,3,5]triazine derivatives (such as Compounds 19a, 21a, and 31) act as superior hydrogen bond acceptors/donors, yielding highly selective FAK inhibitors that bypass IGF-1R entirely while maintaining potent anti-angiogenic and anti-invasive phenotypes 2.

FAK_Inhibition cluster_pathways Downstream Effector Pathways Integrin Integrin / RTK Activation FAK Focal Adhesion Kinase (FAK) Autophosphorylation (Y397) Integrin->FAK Mechanical/Ligand Stimulus Src Src Kinase Complex FAK->Src PI3K PI3K / Akt Src->PI3K MAPK Grb2 / MAPK Src->MAPK Phenotype Tumor Invasion & Angiogenesis PI3K->Phenotype MAPK->Phenotype Inhibitor Imidazo[1,2-a][1,3,5]triazines (e.g., 21a, 31) Inhibitor->FAK ATP-Competitive Blockade

Figure 1: Mechanism of imidazo[1,2-a][1,3,5]triazin-2-amines in blocking FAK-mediated tumor invasion.

Comparative Efficacy Profile

To objectively benchmark these novel analogues against the industry-standard TAE226, we evaluate their biochemical selectivity and phenotypic suppression of U87-MG (glioblastoma) cell attachment and invasion. The data clearly demonstrates that the imidazo-triazine scaffold achieves superior functional inhibition at lower molar concentrations.

InhibitorScaffold TypeFAK IC₅₀Target SelectivityU87-MG Attachment InhibitionU87-MG Invasion Inhibition
TAE226 Bis-anilino pyrimidineLow nMDual FAK / IGF-1R36% (at 1.0 µM)Baseline comparator
Compound 31 Imidazo[1,2-a][1,3,5]triazine50 nMFAK selective (No IGF-1R at 1 mM)N/AN/A
Compound 19a Imidazo[1,2-a][1,3,5]triazinePotentFAK selective~50% (at 3.0 µM)> 50% reduction
Compound 21a Imidazo[1,2-a][1,3,5]triazinePotentFAK selective~50% (at 0.5 µM)> 50% reduction

Data Source: Chen et al. demonstrated that Compound 21a outperforms TAE226 in adhesion inhibition, achieving a ~50% reduction at half the dose (0.5 µM vs 1.0 µM)1.

Self-Validating Experimental Protocols

As Application Scientists, we rely on orthogonal, self-validating assay systems to ensure that observed phenotypic changes (e.g., reduced cell count) are genuinely driven by the targeted mechanism (invasion blockade and apoptosis) rather than non-specific cytotoxicity.

Protocol A: Real-Time Cell Invasion Assay (xCELLigence System)

This protocol isolates true invasive behavior from simple cellular migration.

  • Matrix Preparation : Coat the upper chamber of a CIM-plate 16 with a standardized layer of Matrigel.

    • Causality: Matrigel simulates the dense extracellular matrix (ECM). Coating the membrane forces cells to actively secrete matrix metalloproteinases (MMPs) to digest the barrier prior to moving, which is the definitive hallmark of in vivo tumor invasion.

  • Chemotactic Gradient Establishment : Add 10% FBS-supplemented media to the lower chamber. Seed U87-MG cells ( 105 cells/well) in serum-free media in the upper chamber.

    • Causality: Serum starvation in the upper chamber combined with nutrient-rich media below establishes a strict biological gradient, driving directional invasion downward.

  • Compound Treatment & Impedance Monitoring : Treat the upper chamber with vehicle (DMSO), TAE226 (1.0 µM), 19a (3.0 µM), or 21a (0.5 µM). Monitor electrical impedance continuously for 24–48 hours.

    • Causality: As invading cells digest the Matrigel and adhere to the gold microelectrodes on the underside of the membrane, they impede the electrical current. This generates a "Cell Index" that provides real-time, label-free quantification of invasion, eliminating the endpoint-only bias of traditional Boyden chamber assays.

Protocol B: Apoptosis Quantification via Flow Cytometry

To confirm that the FAK inhibitors are inducing programmed cell death rather than merely arresting the cell cycle, a dual-staining flow cytometry approach is utilized 3.

  • Treatment & Harvesting : Plate U87-MG and HCT-116 cells in 6-well dishes. Treat with 21a (0.3 µM for U87-MG; 0.4 µM for HCT-116) or TAE226 for 24 hours. Harvest cells using an enzyme-free dissociation buffer.

    • Causality: Avoiding harsh trypsinization preserves the external phosphatidylserine (PS) residues on the cell membrane, which are strictly required for accurate downstream staining.

  • Dual Staining : Stain the suspended cells with Annexin V-FITC and 7-Aminoactinomycin D (7-AAD), then analyze via FACS.

    • Causality: This is a self-validating system. Annexin V binds to externalized PS (a marker of early apoptosis). 7-AAD is a membrane-impermeable DNA intercalator that only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining mathematically separates viable cells (double negative), early apoptotic cells (Annexin V+/7-AAD-), and late apoptotic/dead cells (double positive).

Validation_Workflow Phase1 Phase 1: SAR & Synthesis Imidazo-triazine Core Phase2 Phase 2: Kinase Profiling Selectivity vs IGF-1R/Pyk2 Phase1->Phase2 Lead Selection Phase3 Phase 3: Real-Time Invasion xCELLigence Impedance Phase2->Phase3 In Vitro Efficacy Phase4 Phase 4: Apoptosis Assay Annexin V / 7-AAD Flow Phase3->Phase4 Mechanism of Death

Figure 2: Self-validating experimental workflow for evaluating novel FAK inhibitors in oncology.

References

  • Effects of compounds 12a, 15a, 19a, and 21a on the cell attachment...
  • Design, Synthesis, and Evaluation of Novel Imidazo[1,2-a][1,3,5]triazines and Their Derivatives as Focal Adhesion Kinase Inhibitors with Antitumor Activity Source: ResearchGate URL
  • Cell cycle distribution was studied by flow cytometry: cells (U87-MG...)

Sources

Comparative

X-ray crystallography vs NMR for imidazo[1,2-a][1,3,5]triazin-2-amine structure determination

An in-depth comparative analysis for the structural elucidation of imidazo[1,2-a][1,3,5]triazin-2-amines, designed for drug development professionals and synthetic chemists. Introduction: The Analytical Challenge of the...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis for the structural elucidation of imidazo[1,2-a][1,3,5]triazin-2-amines, designed for drug development professionals and synthetic chemists.

Introduction: The Analytical Challenge of the Imidazo-triazine Scaffold

Imidazo[1,2-a][1,3,5]triazin-2-amines represent a highly privileged heterocyclic scaffold in modern medicinal chemistry, increasingly recognized for their potent activity as focal adhesion kinase (FAK) inhibitors with significant antitumor efficacy[1]. However, the structural elucidation of this specific scaffold presents a formidable analytical challenge. The core is a highly conjugated, rigid, and planar system characterized by a high nitrogen-to-carbon ratio and a scarcity of non-exchangeable protons[2].

For researchers, choosing the correct analytical modality—Single-Crystal X-Ray Diffraction (SC-XRD) or Nuclear Magnetic Resonance (NMR) spectroscopy—is not merely a matter of preference, but of physical necessity[3]. This guide objectively compares both techniques, detailing the causality behind experimental choices and providing self-validating protocols for structural determination.

The Causality of Technique Selection

The chemical nature of the imidazo[1,2-a][1,3,5]triazin-2-amine core dictates the efficacy of the analytical tool:

  • The NMR Bottleneck (The "Proton Desert"): Standard 1 H and 13 C NMR rely heavily on proton-carbon correlations (e.g., COSY, HSQC, HMBC) to build a molecular map[3]. The imidazo[1,2-a][1,3,5]triazine core contains multiple quaternary carbons and nitrogens with very few attached protons[2][4]. Consequently, HMBC correlations often fail to bridge the entire triazine ring, leaving structural ambiguities. However, NMR is unparalleled for observing the behavior of the molecule in solution, such as the tautomeric equilibrium of the 2-amine group and its dynamic hydrogen-bonding interactions with solvents or biological targets[5][6].

  • The SC-XRD Advantage (Absolute Configuration): Because X-ray diffraction relies on the scattering of X-rays by electron clouds rather than nuclear spin interactions, it is entirely agnostic to the lack of protons[5][6]. SC-XRD provides the exact 3D coordinates, bond lengths, and relative stereochemistry of the heavy atoms (C, N), definitively mapping the planar aromatic system[3]. The primary limitation is the prerequisite of a high-quality single crystal, which can be difficult to obtain for highly planar molecules that tend to form amorphous, π-π stacked precipitates[7].

DecisionMatrix Start Imidazo[1,2-a][1,3,5]triazin-2-amine Solubility Solubility & Crystallizability Start->Solubility Cryst_Yes Forms Single Crystals Solubility->Cryst_Yes Vapor diffusion / Slow evaporation Cryst_No High Solubility / No Crystals Solubility->Cryst_No Dissolution in DMSO-d6 / CDCl3 XRD_Path SC-XRD Pathway (Absolute Configuration) Cryst_Yes->XRD_Path NMR_Path NMR Pathway (Solution Dynamics) Cryst_No->NMR_Path XRD_Result Exact Bond Lengths & Crystal Packing XRD_Path->XRD_Result NMR_Result Tautomeric States & Kinase Binding Assays NMR_Path->NMR_Result

Decision matrix for selecting SC-XRD vs. NMR for imidazo[1,2-a][1,3,5]triazine elucidation.

Quantitative Comparison of Modalities

ParameterX-ray Crystallography (SC-XRD)NMR Spectroscopy (Solution-State)
Primary Data Output Electron density map, atomic coordinates[5]Nuclear spin interactions, chemical shifts[6]
Sample Requirement Single, well-ordered crystal (0.1 - 0.3 mm)[3]2 - 10 mg dissolved in deuterated solvent[7]
Strengths for Imidazo-triazines Unambiguous heavy atom (C, N) connectivity[3]Detects tautomeric states and solution dynamics[6]
Weaknesses for Imidazo-triazines Difficult to crystallize planar, stacking systems[7]"Proton desert" limits 2D HMBC/HSQC correlations[3]
Stereochemistry Absolute configuration (via anomalous dispersion)[3]Relative stereochemistry (via NOE/ROE)[3]
Validation Metric R-factor ( R1​ , wR2​ ), Goodness-of-Fit (GoF)[6]Signal-to-noise ratio, residual solvent peaks

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the mechanistic reasoning behind each step.

Protocol 1: SC-XRD Workflow for Imidazo-triazines
  • Crystallization via Vapor Diffusion:

    • Action: Dissolve 5 mg of the imidazo-triazine in a minimum volume of a good solvent (e.g., DMF or DMSO). Place in a small inner vial, and surround with an anti-solvent (e.g., diethyl ether or water) in a sealed outer chamber.

    • Causality: Planar imidazo-triazines tend to π-π stack rapidly, forming amorphous powders. Vapor diffusion allows for a slow, controlled supersaturation, promoting the growth of a single, well-ordered crystal rather than a microcrystalline powder[7].

    • Self-Validation Checkpoint: Inspect under polarized light. A true single crystal will extinguish light uniformly when rotated, whereas twinned or polycrystalline samples will show mosaic patterns.

  • Cryoprotection and Mounting:

    • Action: Coat the crystal in Paratone-N oil, mount on a cryoloop, and flash-cool to 100 K in a nitrogen stream.

    • Causality: Flash-cooling reduces thermal vibrations (B-factors) of the atoms, significantly improving the high-resolution diffraction limit and protecting the crystal from radiation damage[6].

  • Data Collection and Phase Determination:

    • Action: Irradiate using a Copper (Cu K α , λ = 1.5418 Å) microfocus source.

    • Causality: While Molybdenum is standard, Copper radiation provides a stronger anomalous scattering signal for light atoms (C, N, O), which is critical if determining the absolute configuration of a chiral derivative of the triazine[3].

    • Self-Validation Checkpoint: Monitor the internal agreement factor ( Rint​ ). An Rint​<0.05 indicates high-quality, consistent symmetry-equivalent reflections.

  • Refinement:

    • Action: Solve the phase problem using direct methods and refine against F2 using SHELXL.

    • Self-Validation Checkpoint: The final model is validated when the R1​ factor drops below 5% and the Goodness-of-Fit (GoF) approaches 1.0, confirming the structural model perfectly matches the experimental electron density[6].

Protocol 2: Multidimensional NMR Workflow for Nitrogen-Rich Heterocycles
  • Sample Preparation and Solvent Selection:

    • Action: Dissolve 10 mg of the compound in 600 µL of DMSO- d6​ .

    • Causality: Imidazo[1,2-a][1,3,5]triazin-2-amines are highly polar and often insoluble in standard CDCl 3​ [3]. DMSO- d6​ disrupts intermolecular hydrogen bonding, ensuring a monomeric solution state and sharp NMR lines[5].

    • Self-Validation Checkpoint: Ensure the solution is perfectly clear. Any micro-aggregates will broaden the NMR signals due to restricted tumbling ( T2​ relaxation).

  • 1D 1 H and 13 C Acquisition:

    • Action: Acquire standard 1 H and 13 C spectra, utilizing a relaxation delay ( D1​ ) of at least 2 seconds.

    • Causality: The quaternary carbons in the triazine ring lack attached protons, leading to very long T1​ relaxation times. A longer D1​ ensures these carbons fully relax between pulses, allowing them to be detected[4].

  • 2D Correlation (HSQC and HMBC):

    • Action: Run 1 H- 13 C HMBC optimized for long-range couplings ( nJCH​ = 8 Hz). If structural ambiguity persists, run a 1 H- 15 N HMBC.

    • Causality: Because the core is a "proton desert," standard 2D techniques struggle[3]. 1 H- 15 N HMBC leverages the amine and imidazole protons to couple with the triazine nitrogens, bridging the structural gaps that carbon alone cannot resolve[4].

    • Self-Validation Checkpoint: Cross-reference the 1D 13 C spectrum with the HMBC projections. Every quaternary carbon peak in the 1D spectrum must have a corresponding cross-peak in the HMBC to confirm the contiguous fused ring system.

ProtocolWorkflow cluster_XRD SC-XRD Protocol cluster_NMR NMR Protocol X1 1. Crystal Mounting (Cryoloop, 100K) X2 2. Diffraction (Cu/Mo Kα source) X1->X2 X3 3. Phase Problem (Direct Methods) X2->X3 X4 4. Refinement (SHELXL, R-factor) X3->X4 Validation Cross-Validation (Structure Confirmation) X4->Validation N1 1. Sample Prep (5-10 mg in DMSO-d6) N2 2. 1D Acquisition (1H, 13C, 15N) N1->N2 N3 3. 2D Correlation (HSQC, HMBC) N2->N3 N4 4. Assignment (Spin System Mapping) N3->N4 N4->Validation

Parallel experimental workflows for SC-XRD and NMR, culminating in cross-validation.

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